REACTION_CXSMILES
|
[ClH:1].[CH3:2][O:3][CH2:4][C:5]#[N:6].[CH3:7][CH2:8][OH:9]>C(OCC)C>[ClH:1].[CH2:8]([O:9][C:5](=[NH:6])[CH2:4][O:3][CH3:2])[CH3:7] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
COCC#N
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
118 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 17 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel is capped
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to −10° C
|
Type
|
FILTRATION
|
Details
|
The solid that forms is collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)OC(COC)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.3 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |